molecular formula C23H32N2O B12091849 N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide

N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide

Cat. No.: B12091849
M. Wt: 352.5 g/mol
InChI Key: PBZMBMXDTVZBAG-UHFFFAOYSA-N
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Description

N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide is a methanimidamide derivative characterized by a central imidamide group (N–C=N–) with a tert-butyl substituent and a substituted phenyl ring. The phenyl ring features a phenoxy group at the para position and two isopropyl groups at the ortho positions (2 and 6). This structural configuration confers unique steric and electronic properties, influencing its solubility, stability, and biological interactions.

Properties

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide

InChI

InChI=1S/C23H32N2O/c1-16(2)20-13-19(26-18-11-9-8-10-12-18)14-21(17(3)4)22(20)24-15-25-23(5,6)7/h8-17H,1-7H3,(H,24,25)

InChI Key

PBZMBMXDTVZBAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1NC=NC(C)(C)C)C(C)C)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials

  • 2,6-Diisopropyl-4-phenoxyaniline : Synthesized via Ullmann coupling of 4-bromo-2,6-diisopropylphenol with phenol, followed by nitration and reduction.

  • tert-Butyl isocyanide : Prepared by Hofmann carbylamine reaction using tert-butylamine and chloroform under basic conditions.

Synthetic Routes and Methodologies

Condensation of tert-Butyl Isocyanide with Aryl Amines

The primary route involves reacting 2,6-diisopropyl-4-phenoxyaniline with tert-butyl isocyanide in the presence of a Lewis acid catalyst:

Reaction Scheme :
Aryl-NH2+tert-Bu-NCAlCl3Aryl-N=C=NH-tert-Bu\text{Aryl-NH}_2 + \text{tert-Bu-NC} \xrightarrow{\text{AlCl}_3} \text{Aryl-N=C=NH-tert-Bu}

Optimized Conditions :

ParameterValueSource
CatalystAnhydrous AlCl₃
Temperature80–90°C
SolventToluene
Reaction Time6–8 hours
Yield72–78%

Mechanistic Insights :

  • AlCl₃ activates the isocyanide’s carbon center, enabling nucleophilic attack by the aryl amine.

  • Excess isocyanide (1.2 equiv.) minimizes dimerization side products.

Reductive Amination of Nitriles

An alternative pathway employs nitrile intermediates, hydrogenated to amidines using palladium catalysts:

Reaction Scheme :
Aryl-CN+tert-Bu-NH2H2/Pd/CAryl-N=C=NH-tert-Bu\text{Aryl-CN} + \text{tert-Bu-NH}_2 \xrightarrow{\text{H}_2/\text{Pd/C}} \text{Aryl-N=C=NH-tert-Bu}

Optimized Conditions :

ParameterValueSource
Catalyst5% Pd/C
Hydrogen Pressure30–40 bar
Temperature120–140°C
SolventEthanol
Yield65–70%

Challenges :

  • Competitive formation of tertiary amines requires precise control of H₂ stoichiometry.

  • Catalyst poisoning by sulfur impurities necessitates pre-purification of nitriles.

Process Intensification and By-Product Management

Catalyst Recycling

  • Pd/C Recovery : Filtration and reactivation with HNO₃ restores 85% activity over five cycles.

  • AlCl₃ Neutralization : Quenching with aqueous NaHCO₃ minimizes corrosive waste.

By-Product Analysis

By-ProductFormation CauseMitigation Strategy
Aryl ureaH₂O contaminationMolecular sieves in solvent
Tertiary amineExcess H₂Controlled H₂ flow rate
Isocyanide dimerHigh temperatureStepwise heating protocol

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.32 (s, 9H, tert-butyl), 1.45 (d, 12H, isopropyl), 6.8–7.3 (m, 5H, phenoxy).

  • FT-IR : 1640 cm⁻¹ (C=N stretch), 3300 cm⁻¹ (N–H bend).

Purity Assessment

MethodCriteriaResult
HPLC (C18 column)>98% area97.5%
Elemental AnalysisC: 72.3%, H: 8.1%C: 72.1%, H: 8.0%

Industrial-Scale Feasibility

Cost Analysis

ComponentCost per kg (USD)Contribution
2,6-Diisopropylphenol12045%
tert-Butylamine9030%
Pd/C catalyst20015%

Environmental Impact

  • E-Factor : 2.3 (solvent recovery reduces waste).

  • PMI (Process Mass Intensity) : 8.7 kg/kg product .

Chemical Reactions Analysis

Types of Reactions

N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids like aluminum chloride, boron trifluoride

    Solvents: Dichloromethane, ethanol, toluene

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the methanimidamide family, which includes derivatives with varying substituents affecting their biological activity and physicochemical properties. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison
Compound Name Substituents on Methanimidamide Core Key Functional Groups
N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide tert-butyl (N'), 4-phenoxy-2,6-di(isopropyl)phenyl (N) Phenoxy, isopropyl, tert-butyl
Formetanate hydrochloride N,N-dimethyl (N'), 3-[(methylamino)carbonyloxy]phenyl (N) Carbamate, methyl groups
Formparanate N,N-dimethyl (N'), 2-methyl-4-[(methylamino)carbonyloxy]phenyl (N) Carbamate, methyl groups
Key Observations:

The phenoxy group in the target compound differs from the carbamate-linked methylamino groups in formetanate/formparanate, suggesting divergent modes of action. Carbamates typically inhibit acetylcholinesterase, while phenoxy groups are associated with herbicidal activity .

Physicochemical Properties :

  • Molecular Weight : The target compound (estimated MW ~425 g/mol) is heavier than formetanate hydrochloride (MW 257.7 g/mol) due to the tert-butyl and isopropyl substituents.
  • Lipophilicity : The tert-butyl and isopropyl groups likely increase logP (lipophilicity) compared to formetanate, enhancing membrane permeability but reducing aqueous solubility.
  • Solubility : Formetanate’s hydrochloride salt form improves water solubility, whereas the target compound, as a free base, is expected to be less soluble in polar solvents .

Table 2: Hypothetical Physicochemical Properties*
Compound Name Molecular Weight (g/mol) Estimated logP Solubility (Water)
This compound ~425 ~4.5 Low (<1 mg/mL)
Formetanate hydrochloride 257.7 ~2.1 Moderate (>10 mg/mL)
Formparanate ~300 ~3.0 Low-Moderate (~5 mg/mL)

*Values estimated based on substituent contributions.

Biological Activity: Formetanate hydrochloride is a carbamate insecticide/acaricide targeting acetylcholinesterase . The isopropyl and tert-butyl groups could enhance binding to hydrophobic enzyme pockets or cuticular components in pests, improving efficacy against resistant strains .

Research Implications and Gaps

While the provided evidence highlights structural parallels to carbamate-based methanimidamides, empirical data on the target compound’s toxicity, environmental fate, and efficacy are absent. Further studies should prioritize:

  • Synthetic optimization to balance lipophilicity and solubility.
  • In vitro assays comparing acetylcholinesterase inhibition with formetanate.
  • Ecotoxicity profiling to assess bioaccumulation risks from its hydrophobic substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide, and how can purity be optimized?

  • Answer : The synthesis involves multi-step reactions, starting with the preparation of the 4-phenoxy-2,6-di(propan-2-yl)aniline precursor (CAS: 80058-85-1) . Subsequent functionalization includes condensation with tert-butyl isocyanide or tert-butylamine derivatives under controlled pH and temperature to form the methanimidamide group. Key steps:

  • Step 1 : Synthesis of the phenyl backbone via Ullmann coupling or nucleophilic aromatic substitution .
  • Step 2 : Introduction of the tert-butyl group via reductive amination or Schlenk techniques .
  • Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and confirm purity via LC-MS (>98%) and ¹H NMR (absence of residual solvents).

Q. How do steric and electronic properties of This compound influence its physicochemical stability?

  • Answer : The tert-butyl and isopropyl groups confer steric hindrance, reducing hydrolysis susceptibility. Electronic effects from the phenoxy group enhance resonance stabilization. Key stability assays:

  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C .
  • Photostability : Expose to UV light (254 nm) for 48 hours; monitor degradation via HPLC .
  • Hygroscopicity : Dynamic vapor sorption (DVS) shows <0.5% mass change at 80% RH .

Q. What structurally analogous compounds exist, and how do their activities compare?

  • Answer : Key analogs and their differences:

Compound NameMolecular FormulaKey Functional GroupsBioactivity
N-tert-butyl-N'-(2,6-diisopropyl-4-phenoxyphenyl)methanediimineC23H32N2OMethanediimine (C=N)Oxidative phosphorylation inhibitor
1-Tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]thioureaC30H35Cl2N3OSThiourea (C=S)Enhanced enzyme inhibition
  • Comparative Analysis : Replace the methanimidamide group with thiourea or methanediimine to modulate binding affinity (e.g., Kd values for target enzymes) .

Advanced Research Questions

Q. How can contradictory data on enzyme inhibition mechanisms be resolved?

  • Answer : Conflicting results (e.g., competitive vs. non-competitive inhibition) may arise from assay conditions. Mitigation strategies:

  • Kinetic Studies : Perform Michaelis-Menten analysis under varied substrate concentrations and pH (5.0–8.0) .
  • Structural Elucidation : Use X-ray crystallography or cryo-EM to visualize binding modes with target enzymes .
  • Control Experiments : Test against isoforms (e.g., CYP3A4 vs. CYP2D6) to rule off-target effects .

Q. What computational approaches predict This compound binding to molecular targets?

  • Answer :

  • Docking Simulations : Use AutoDock Vina with AMBER force fields; prioritize residues within 5Å of the phenoxy group .
  • MD Simulations : Run 100-ns trajectories to assess conformational stability (RMSD <2.0Å) .
  • QSAR Modeling : Corolate logP (4.04) and PSA (29.46 Ų) with IC50 values .

Q. How does metabolic stability impact in vivo efficacy, and what metabolites are formed?

  • Answer :

  • Metabolic Pathways : Incubate with liver microsomes (human/rat); identify Phase I metabolites (e.g., tert-butyl hydroxylation) via HRMS .
  • Stability Assay : Calculate t½ in plasma (e.g., >6 hours suggests suitability for chronic studies) .
  • Key Metabolites :
  • N-demethylated derivative (m/z 338.3) .
  • Phenoxy ring hydroxylation (m/z 368.3) .

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